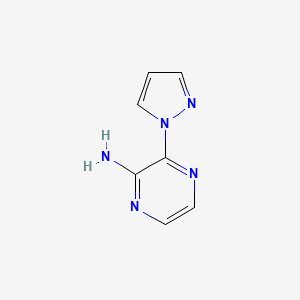

3-(1H-pyrazol-1-yl)pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-pyrazol-1-yl)pyrazin-2-amine is a compound that has been mentioned in the context of being a potential HPK1 inhibitor . HPK1 is a kinase that plays a role in various immune cell functions and is associated with certain diseases, including cancer .

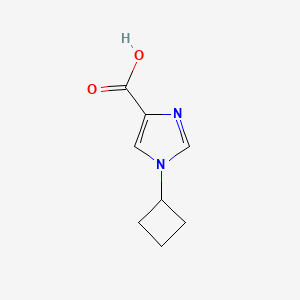

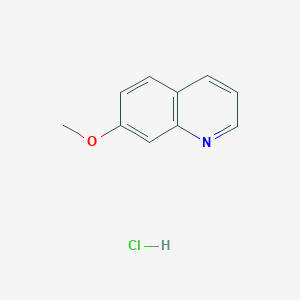

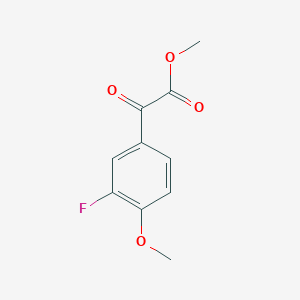

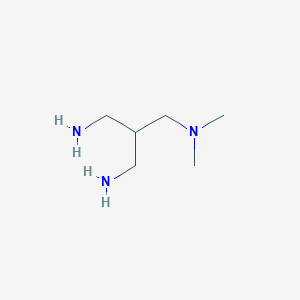

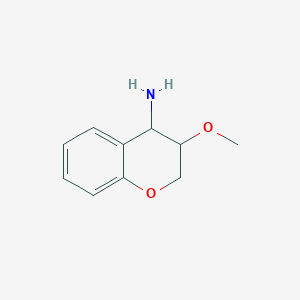

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazin-2-amine group and a 1H-pyrazol-1-yl group . The compound has a molecular weight of 161.17 .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 125-126 degrees Celsius .Applications De Recherche Scientifique

- Application: En tant qu'inhibiteur de HPK1 (Hématopoïétique Progenitor Kinase 1), ce composé est prometteur dans la thérapie contre le cancer. HPK1 joue un rôle dans la régulation immunitaire et la progression tumorale. En inhibant HPK1, ce composé peut contribuer à moduler les réponses immunitaires et à supprimer la croissance tumorale .

- Activité: Des études in vitro démontrent une activité antipromastigote puissante contre les parasites Leishmania. Des simulations moléculaires suggèrent une liaison favorable dans la poche LmPTR1, ce qui soutient son efficacité .

- Activité: Les chercheurs ont exploré son potentiel antipaludique. Des études supplémentaires sont nécessaires pour valider son efficacité contre les espèces de Plasmodium .

Inhibition de HPK1 pour le traitement du cancer

Activité antipromastigote dans la leishmaniose

Évaluation antipaludique

Synthèse de 1,2,3-triazolo[4,5-b]pyrazine

Mécanisme D'action

Target of Action

The primary target of 3-(1H-pyrazol-1-yl)pyrazin-2-amine is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a member of the MAP4Ks family, which plays a crucial role in the regulation of various immune cells .

Mode of Action

This compound interacts with HPK1, modulating its activity . This modulation, specifically inhibition, can be used to treat HPK1 related disorders or diseases, including cancer .

Biochemical Pathways

HPK1 regulates diverse functions of various immune cells. Its kinase activity is induced upon activation of T cell receptors (TCR), B cell receptors (BCR), transforming growth factor receptor (TGF-βR), and Gs-coupled PGE2 receptors (EP2 and EP4) . Overexpression of HPK1 suppresses TCR-induced activation of AP-1-dependent gene transcription in a kinase-dependent manner .

Pharmacokinetics

The compound’s ability to inhibit hpk1 suggests it has sufficient bioavailability to reach its target within the body .

Result of Action

The inhibition of HPK1 by this compound can lead to the treatment of HPK1 related disorders or diseases, including cancer .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine are largely defined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering the course of biochemical reactions in which they are involved .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can influence the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

3-pyrazol-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHNRZBNWREEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)

![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)

![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)